![molecular formula C18H18N2O3S2 B2441134 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-27-7](/img/structure/B2441134.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also called DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first identified as a tumor necrosis factor-alpha (TNF-α) inducer in mice, and subsequent studies have shown that it has anti-tumor effects in a variety of cancer models.
Mechanism Of Action
DMXAA's mechanism of action is not completely understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to induce the production of TNF-α, a cytokine involved in the immune response. TNF-α has been shown to induce tumor necrosis and inhibit angiogenesis, which may explain DMXAA's anti-tumor effects.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-α, interferon-alpha, and interleukin-6. DMXAA has also been shown to inhibit angiogenesis, a process by which tumors develop new blood vessels to support their growth. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, DMXAA has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in some experiments. Additionally, DMXAA has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for DMXAA research. One potential direction is to investigate its use in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to study its use in specific cancer types, such as lung cancer and melanoma. Additionally, further studies are needed to fully understand DMXAA's mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
DMXAA can be synthesized through a multi-step process starting with 2-aminobenzo[d]thiazole. The synthesis involves several reactions, including acylation, bromination, and coupling reactions. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
DMXAA has been extensively studied for its anti-tumor effects in various cancer models. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to tumor shrinkage. DMXAA has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-8-15-16(9-12(11)2)24-18(19-15)20-17(21)10-13-4-6-14(7-5-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEFIPIJDVOSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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